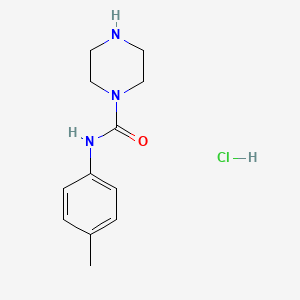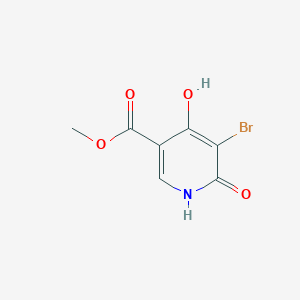
4-Chloro-2-cyclopentyl-5-ethyl-6-methylpyrimidine
Vue d'ensemble
Description
4-Chloro-2-cyclopentyl-5-ethyl-6-methylpyrimidine (CCEM) is a heterocyclic compound that has been studied extensively for its potential applications in a variety of scientific research areas. CCEM is a member of the pyrimidine family, which is a class of organic compounds that contain two nitrogen atoms in a six-membered ring. It has been studied for its ability to act as an intermediate in organic synthesis and for its potential applications in medicinal chemistry.
Applications De Recherche Scientifique
4-Chloro-2-cyclopentyl-5-ethyl-6-methylpyrimidine (this compound) has been studied extensively for its potential applications in a variety of scientific research areas. It has been studied for its ability to act as an intermediate in organic synthesis, due to its high reactivity and its ability to form stable products. It has also been studied for its potential applications in medicinal chemistry, as it has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential applications in drug delivery systems, as it has been shown to be able to transport drugs to targeted areas of the body.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-cyclopentyl-5-ethyl-6-methylpyrimidine (this compound) is not yet fully understood. However, it is believed that this compound is able to interact with certain proteins in the body, which can lead to changes in the cellular environment. For example, it is thought that this compound can interact with certain proteins involved in the inflammatory response, which can lead to a decrease in inflammation. It is also thought that this compound can interact with certain proteins involved in the regulation of cell growth and proliferation, which can lead to changes in cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound (this compound) are not yet fully understood. However, it has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to possess anti-oxidant activity, which can help protect cells from oxidative damage. Additionally, it has been shown to possess anti-viral activity, which can help protect cells from viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 4-Chloro-2-cyclopentyl-5-ethyl-6-methylpyrimidine (this compound) for laboratory experiments is its high reactivity and its ability to form stable products. This makes it an ideal intermediate for organic synthesis. Additionally, its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for medicinal chemistry applications. However, there are some limitations to using this compound in laboratory experiments. For example, it is not yet fully understood how it interacts with proteins in the body, so further research is needed to determine its exact mechanism of action. Additionally, it is not yet known if it has any adverse effects on the body, so further research is needed to determine its safety and efficacy.
Orientations Futures
There are a number of potential future directions for research on 4-Chloro-2-cyclopentyl-5-ethyl-6-methylpyrimidine (this compound). First, further research is needed to understand its mechanism of action and to determine its safety and efficacy. Second, further research is needed to explore its potential applications in medicinal chemistry and drug delivery systems. Third, further research is needed to explore its potential applications in other areas, such as agriculture and material science. Finally, further research is needed to explore its potential for use as a
Propriétés
IUPAC Name |
4-chloro-2-cyclopentyl-5-ethyl-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-3-10-8(2)14-12(15-11(10)13)9-6-4-5-7-9/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMGTCFSMOIRRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)C2CCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



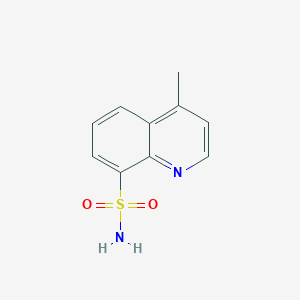
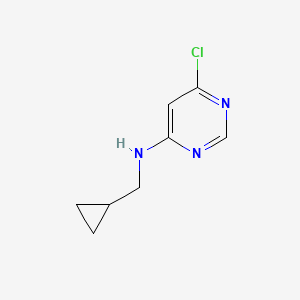
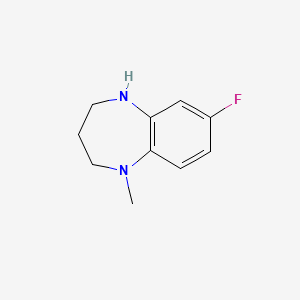
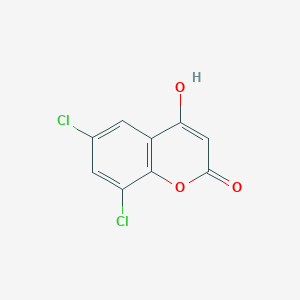
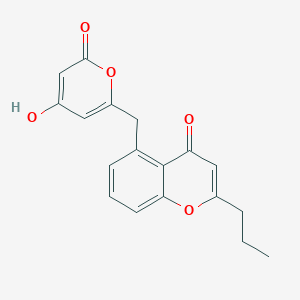
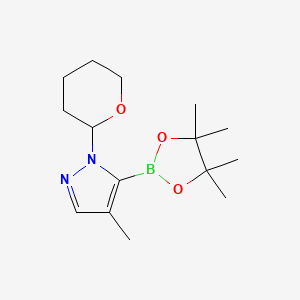

![1-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1464080.png)
![Methyl 2-[4-(1,3-benzodioxol-5-yl)-2-formylphenoxy]acetate](/img/structure/B1464084.png)
![Ethyl 4-amino-3-{[3-(trifluoromethyl)benzyl]amino}benzoate](/img/structure/B1464085.png)

